Lower Calculated Lipophilicity (XLogP3) vs. Hexyl and Cycloheptyl Analogs Suggests Improved Drug-Likeness
The target compound exhibits a computed XLogP3 of 4.1, which is 0.5 log units lower than both the hexyl analog (XLogP3 = 4.6, CAS 35819-71-7) and the cycloheptyl analog (XLogP3 = 4.6, CAS 35819-78-4) [1][2][3]. In the context of Lipinski's Rule of Five and modern drug-likeness metrics, this lower lipophilicity predicts reduced promiscuous binding to off-target proteins, lower risk of phospholipidosis, and potentially improved aqueous solubility relative to the more lipophilic analogs [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | Hexyl analog (CAS 35819-71-7): XLogP3 = 4.6; Cycloheptyl analog (CAS 35819-78-4): XLogP3 = 4.6 |
| Quantified Difference | ΔXLogP3 = -0.5 vs. both analogs (target compound less lipophilic) |
| Conditions | Computed via XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
Lower lipophilicity within a tolerable range is associated with reduced attrition rates in drug development, making this compound a more promising starting point for lead optimization than its more lipophilic in-class analogs.
- [1] PubChem Compound Summary, CID 270122. XLogP3-AA value 4.1. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/35819-77-3. Accessed May 2026. View Source
- [2] PubChem Compound Summary, CID 270116. XLogP3-AA value 4.6. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/35819-71-7. Accessed May 2026. View Source
- [3] PubChem Compound Summary, CID 270123. XLogP3-AA value 4.6. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/35819-78-4. Accessed May 2026. View Source
- [4] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
